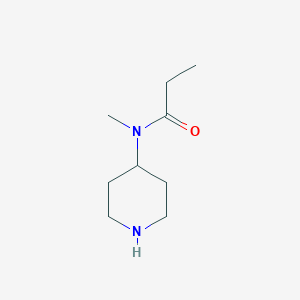
N-Methyl-N-(piperidin-4-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(piperidin-4-yl)propionamide, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Analgesic Properties
NMP has been identified as a potential therapeutic agent due to its interaction with opioid receptors. It is particularly noted for its efficacy as an analgesic, addressing various types of pain including chronic, postoperative, and neuropathic pain. Research indicates that NMP derivatives can act as opioid receptor ligands, specifically targeting the mu (μ) and delta (δ) receptors, which are crucial for pain modulation .
Therapeutic Applications
The compound has shown promise in treating conditions such as:
- Pain Management : Effective in alleviating chronic pain, migraine, and postoperative pain.
- Addiction Treatment : Potential use in managing drug addiction and withdrawal symptoms.
- Psychiatric Disorders : Investigated for its role in treating depression and anxiety disorders through its monoamine neurotransmitter reuptake inhibition capabilities .
Chemical Synthesis
NMP serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it valuable in the development of new compounds:
- Building Block for Complex Molecules : NMP is utilized in synthesizing more complex organic molecules, particularly those with therapeutic properties .
- Intermediate in Drug Development : It has been used as an intermediate in the synthesis of other pharmaceuticals, such as lasmiditan, a medication for migraine treatment .
Biological Research
NMP is employed in biological studies to understand enzyme interactions and receptor binding mechanisms:
- Enzyme Interaction Studies : Researchers use NMP to explore how it interacts with different enzymes and receptors, aiding in the design of new drugs.
- Receptor Binding Studies : Its role as a ligand allows scientists to investigate binding affinities and the biological activity of related compounds .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Analgesics, addiction treatment | Active at μ and δ opioid receptors |
| Chemical Synthesis | Building block for complex molecules | Used in drug development processes |
| Biological Research | Enzyme interactions, receptor binding | Valuable for studying pharmacological effects |
Case Studies
-
Opioid Receptor Ligands
A study demonstrated that NMP derivatives exhibit significant binding affinity to μ-opioid receptors, leading to potent analgesic effects in vivo. These findings suggest that modifications to the NMP structure could enhance its therapeutic profile against pain . -
Synthesis of Lasmiditan
Research highlighted the use of NMP as an intermediate in synthesizing lasmiditan. This process underscores the compound's importance in developing new treatments for migraine disorders . -
Monoamine Reuptake Inhibition
Investigations into NMP's ability to inhibit monoamine reuptake have shown potential implications for treating mood disorders. The compound's action on neurotransmitter systems could pave the way for novel antidepressants .
Eigenschaften
CAS-Nummer |
139062-82-1 |
|---|---|
Molekularformel |
C9H18N2O |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
N-methyl-N-piperidin-4-ylpropanamide |
InChI |
InChI=1S/C9H18N2O/c1-3-9(12)11(2)8-4-6-10-7-5-8/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
LECBBGYIXBZWIA-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C)C1CCNCC1 |
Kanonische SMILES |
CCC(=O)N(C)C1CCNCC1 |
Synonyme |
Propanamide, N-methyl-N-4-piperidinyl- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













